molecular formula C16H20ClF3N2O6S B11492674 5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide

5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide

Cat. No.: B11492674
M. Wt: 460.9 g/mol
InChI Key: AQLMSFIAFWYBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(2,2,2-TRIFLUOROETHOXY)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a morpholine ring, a trifluoroethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(2,2,2-TRIFLUOROETHOXY)ETHYL]BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Trifluoroethoxy Group: This step involves the reaction of the intermediate with a trifluoroethanol derivative under basic conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dichloromethane and acetonitrile, and reactions are often carried out under inert atmospheres to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation Products: Oxidized morpholine derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(2,2,2-TRIFLUOROETHOXY)ETHYL]BENZENE-1-SULFONAMIDE is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(2,2,2-TRIFLUOROETHOXY)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(2,2,2-TRIFLUOROETHOXY)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring membrane permeability and resistance to metabolic degradation.

Properties

Molecular Formula

C16H20ClF3N2O6S

Molecular Weight

460.9 g/mol

IUPAC Name

5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H20ClF3N2O6S/c17-12-1-2-13(28-10-15(23)22-4-7-26-8-5-22)14(9-12)29(24,25)21-3-6-27-11-16(18,19)20/h1-2,9,21H,3-8,10-11H2

InChI Key

AQLMSFIAFWYBKS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NCCOCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.